5-(3-Aminocarbonylphenyl)-2-fluorophenol, 95%
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Overview
Description
5-(3-Aminocarbonylphenyl)-2-fluorophenol, also known as 5-Fluoro-N-phenylcarbamic acid, is an organofluorine compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, as a catalyst in chemical reactions, and as a fluorescent probe in the study of biological systems.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-2-fluorophenol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, as a catalyst in chemical reactions, and as a fluorescent probe in the study of biological systems. It is also used as a building block in the synthesis of other fluorinated compounds, such as 5-fluoro-3-phenyl-1-indanone and 5-fluoro-2-phenyl-1-indanone.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-fluorophenol is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition may lead to increased bioavailability of the drugs and other compounds, as well as increased potency.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminocarbonylphenyl)-2-fluorophenol are not well understood. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of drugs and other compounds. This inhibition could lead to increased bioavailability and increased potency of the drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Aminocarbonylphenyl)-2-fluorophenol in laboratory experiments is its high purity (95%). This makes it an ideal reagent for synthesizing pharmaceuticals and other compounds. Additionally, its low temperature synthesis makes it ideal for use in sensitive biological experiments. The main limitation of using 5-(3-Aminocarbonylphenyl)-2-fluorophenol is its limited availability. It is not widely available and can be difficult to obtain.
Future Directions
There are several potential future directions for 5-(3-Aminocarbonylphenyl)-2-fluorophenol research. For example, further research into the mechanism of action of this compound could lead to a better understanding of its effects on enzymes involved in drug metabolism. Additionally, further research into the synthesis of this compound could lead to improved yields and lower reaction temperatures. Furthermore, further research into the biochemical and physiological effects of 5-(3-Aminocarbonylphenyl)-2-fluorophenol could lead to a better understanding of its effects on the body. Finally, further research into the availability of 5-(3-Aminocarbonylphenyl)-2-fluorophenol could lead to improved access to this compound for researchers.
Synthesis Methods
5-(3-Aminocarbonylphenyl)-2-fluorophenol can be synthesized by the reaction of 5-fluoro-2-nitrophenol with sodium amide in liquid ammonia. This reaction is referred to as the “Fluorination of Nitrophenols” and is a well-known method for the synthesis of fluorinated compounds. The reaction is typically carried out at low temperatures (below -50°C) and yields a product with 95% purity.
Properties
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-4-9(7-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTWGEURYPSUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684253 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-32-8 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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